![molecular formula C15H18N4S B2884203 2-[1-(3-methyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-1,2,3,4-tetrahydroisoquinoline CAS No. 2034281-96-2](/img/structure/B2884203.png)
2-[1-(3-methyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(3-methyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound that belongs to the class of thiadiazoles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-methyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. A common approach might include:
Formation of the 1,2,4-thiadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the azetidine moiety: This step may involve the reaction of the thiadiazole intermediate with an azetidine derivative.
Attachment of the dihydroisoquinoline group: This final step could involve coupling reactions to attach the dihydroisoquinoline moiety to the azetidine-thiadiazole core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering its biological activity.
Reduction: Reduction reactions could modify the functional groups, impacting the compound’s properties.
Substitution: Various substitution reactions might be used to introduce different functional groups, enhancing its activity or stability.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups like halides or alkyl chains.
Applications De Recherche Scientifique
Chemistry
The compound may be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, it might be studied for its interactions with various biomolecules, such as proteins or nucleic acids.
Medicine
Potential medicinal applications could include its use as a lead compound in drug discovery, particularly for its potential anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industrial applications, the compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action would involve the compound interacting with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to the desired therapeutic effects. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[1-(3-methyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-1,2,3,4-tetrahydroisoquinoline: Similar compounds might include other thiadiazole derivatives with different substituents.
3,4-Dihydroisoquinoline derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical properties compared to other thiadiazole derivatives.
Propriétés
IUPAC Name |
5-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-3-methyl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4S/c1-11-16-15(20-17-11)19-9-14(10-19)18-7-6-12-4-2-3-5-13(12)8-18/h2-5,14H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKHGWPQBVRQGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CC(C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
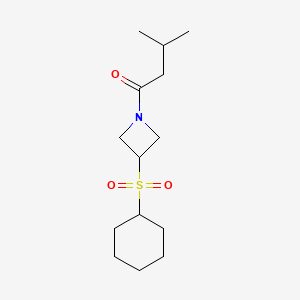
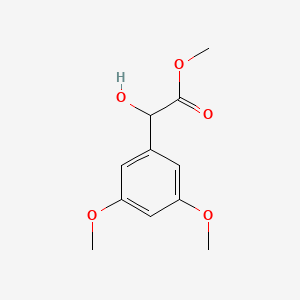
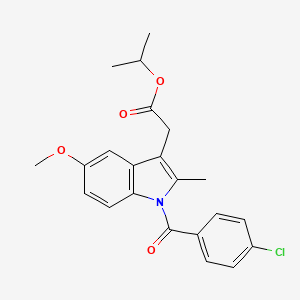
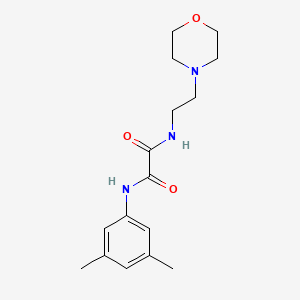
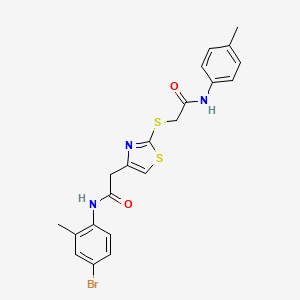
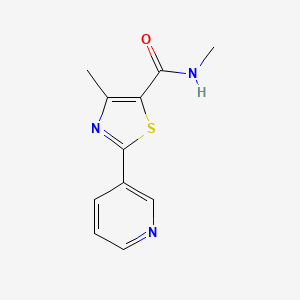
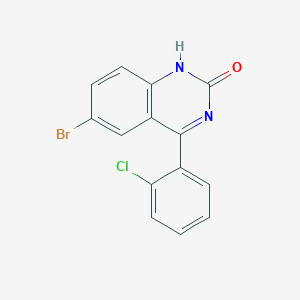
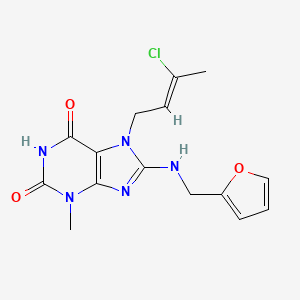
![(3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride](/img/structure/B2884131.png)

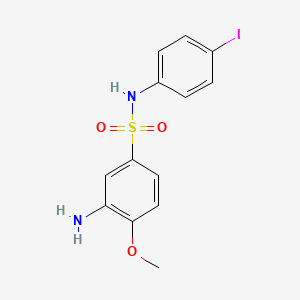
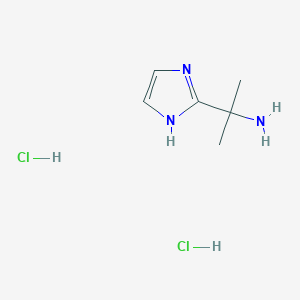
![6-Isopropyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2884142.png)

